2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene

Physical Property Regioisomer Boiling Point

This compound features a 1,2,3,4-tetrasubstituted nitroaromatic core with benzyloxy, fluoro, methyl, and nitro groups, providing a unique scaffold for medicinal chemistry and SAR exploration. Its distinct boiling point (384.8±37.0 °C) and molecular weight (261.25 g/mol) differentiate it from regioisomers, enabling reliable purification and analytical method development. The methyl group at the 3-position, absent in des-methyl analogs, modulates lipophilicity and metabolic stability. Available in ≥95% purity with higher grades for sensitive applications. Ideal for building fluorinated heterocycles via selective nitro reduction.

Molecular Formula C14H12FNO3
Molecular Weight 261.252
CAS No. 2089289-00-7
Cat. No. B2990502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene
CAS2089289-00-7
Molecular FormulaC14H12FNO3
Molecular Weight261.252
Structural Identifiers
SMILESCC1=C(C=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])F
InChIInChI=1S/C14H12FNO3/c1-10-12(15)7-8-13(16(17)18)14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
InChIKeyVYFOIXVXZYONKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene (CAS 2089289-00-7): Chemical Identity and Procurement-Relevant Baseline Data


2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene (CAS 2089289-00-7) is a trisubstituted nitroaromatic ether characterized by a 1,2,3,4-substitution pattern comprising a nitro group, a benzyloxy protecting group, a fluorine atom, and a methyl group. Its molecular formula is C14H12FNO3 with a molecular weight of 261.25 g/mol . This compound is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, where its distinct substitution pattern provides a functionalized scaffold for further elaboration. Vendor-supplied specifications typically indicate purities of ≥95% or ≥98%, with storage recommendations of 2-8°C under dry, sealed conditions . Physical property data, including density and boiling point, are available from computational predictions and corroborated across multiple chemical databases .

Why Substituting 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene with Closely Related Analogs May Compromise Synthetic Outcomes


2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene cannot be generically interchanged with its closest analogs due to the unique arrangement of its three substituents—benzyloxy, fluoro, methyl, and nitro groups—which dictates both its physical properties and its reactivity profile in downstream transformations. Regioisomers such as 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene (CAS 1020173-26-5) or 5-(benzyloxy)-1-fluoro-2-methyl-3-nitrobenzene (CAS 1951441-93-2) exhibit different boiling points, densities, and potentially divergent behavior in nucleophilic aromatic substitution or reduction reactions owing to altered electronic and steric environments [1][2]. Similarly, the des-methyl analog 2-(benzyloxy)-4-fluoro-1-nitrobenzene (CAS 129464-01-3) lacks the steric bulk and electron-donating character of the methyl group, which can affect reaction kinetics, regioselectivity, and the stability of intermediates in multi-step synthetic sequences . Even small variations in substitution pattern or purity grade can lead to significant deviations in yield, impurity profiles, and overall process reproducibility in research or industrial settings.

2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene: Quantitative Differentiation Evidence Against Regioisomeric and Functional Group Analogs


Distinct Boiling Point Profile Separates 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene from its 3-Fluoro-2-methyl Regioisomer

The boiling point of 2-(benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene is predicted to be 384.8±37.0 °C at 760 mmHg . In contrast, the regioisomer 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene (CAS 1020173-26-5) exhibits a predicted boiling point of 398.8±37.0 °C under identical conditions [1]. The difference of approximately 14 °C reflects the influence of the specific substitution pattern on intermolecular forces, which may impact distillation or sublimation purification strategies.

Physical Property Regioisomer Boiling Point

Comparative Boiling Point Differentiation Between 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene and 5-Benzyloxy-1-fluoro-2-methyl-3-nitrobenzene

2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene has a predicted boiling point of 384.8±37.0 °C at 760 mmHg . The positional isomer 5-(benzyloxy)-1-fluoro-2-methyl-3-nitrobenzene (CAS 1951441-93-2) exhibits a predicted boiling point of 379.9±37.0 °C under the same conditions [1]. This ~5 °C difference, while smaller, may still influence separation processes and underscores that even subtle changes in substitution pattern yield measurable physical property variations.

Physical Property Regioisomer Boiling Point

Procurement-Grade Purity Variability: 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene Offers Dual Purity Tiers for Different Research Applications

2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene is commercially available in two distinct purity grades: ≥95% and ≥98% . The ≥98% grade provides a higher level of assurance for sensitive applications where trace impurities could compromise reaction outcomes. While some analogs such as 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene are also offered at 95% purity , the availability of a 98% option for the target compound offers greater flexibility for research groups requiring stringent purity specifications.

Purity Procurement Quality Control

Structural Differentiation: The Presence of a Methyl Group Distinguishes 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene from its Des-methyl Analog

2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene contains a methyl substituent at the 3-position, whereas the closely related analog 2-(benzyloxy)-4-fluoro-1-nitrobenzene (CAS 129464-01-3) lacks this methyl group . This methyl group introduces steric hindrance and alters the electron density of the aromatic ring, which can influence the rate and regioselectivity of electrophilic aromatic substitution, nucleophilic aromatic substitution, and reduction reactions. Although no direct quantitative reaction rate comparison is available in the open literature for these specific compounds, class-level inference from nitroaromatic chemistry suggests that the methyl group will reduce the electrophilicity of the ring and direct incoming substituents differently compared to the unsubstituted analog [1].

Structure-Activity Relationship Functional Group Reactivity

Density and Molecular Weight: Minor Differences from Analogs May Impact Formulation and Analytical Method Development

2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene has a predicted density of 1.3±0.1 g/cm³ and a molecular weight of 261.25 g/mol . The des-methyl analog 2-(benzyloxy)-4-fluoro-1-nitrobenzene exhibits a predicted density of 1.299±0.06 g/cm³ and a molecular weight of 247.22 g/mol . The regioisomer 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene shares the same molecular weight (261.25 g/mol) and density (1.3±0.1 g/cm³) [1]. While the density difference is negligible within error, the molecular weight difference of ~14 g/mol between the target compound and the des-methyl analog is significant for gravimetric calculations, LC-MS analysis, and mass balance determinations in synthetic procedures.

Physical Property Density Molecular Weight

Optimal Research and Industrial Application Scenarios for 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene Based on Quantitative Differentiation Evidence


Medicinal Chemistry Synthesis Requiring a Methylated and Fluorinated Aromatic Scaffold

2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene is ideally suited as a building block in medicinal chemistry programs where both a fluorine atom and a methyl group are required on the aromatic core for structure-activity relationship (SAR) exploration. The methyl group at the 3-position, absent in des-methyl analogs like CAS 129464-01-3, provides a handle for modulating lipophilicity and metabolic stability . The nitro group can be reduced to an amine for further derivatization, while the benzyloxy group serves as a protected phenol that can be unmasked later in the synthetic sequence. The availability of a ≥98% purity grade ensures minimal interference from impurities during sensitive coupling reactions .

Process Development and Scale-Up Requiring Precise Physical Property Data for Purification

The distinct boiling point of 384.8±37.0 °C for 2-(benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene, which differs from its regioisomers (e.g., 398.8±37.0 °C for CAS 1020173-26-5 and 379.9±37.0 °C for CAS 1951441-93-2), provides a measurable basis for separation and purification strategies during process development [1]. This data enables researchers to anticipate distillation conditions and design chromatographic methods with greater confidence, reducing the risk of co-elution with isomeric impurities. Procurement of this specific regioisomer ensures that the physical property profile matches the intended process parameters.

Analytical Method Development and Quality Control for Regioisomeric Impurity Profiling

The quantifiable differences in boiling point and molecular weight between 2-(benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene and its close analogs (e.g., the ~14 g/mol molecular weight difference versus the des-methyl compound) are critical for developing robust HPLC, GC, and LC-MS methods [2]. The availability of both 95% and 98% purity grades allows researchers to select the appropriate material for method validation studies, ensuring that impurity peaks can be accurately assigned and quantified. This makes the compound a valuable reference standard for laboratories engaged in synthetic route scouting and impurity control.

Synthesis of Fluorinated Heterocycles via Nitro Group Reduction and Subsequent Cyclization

The nitro group in 2-(benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene can be selectively reduced to an amine, enabling access to a wide range of fluorinated heterocyclic scaffolds. The methyl group at the 3-position, a feature not present in simpler analogs, may influence the regioselectivity of subsequent cyclization reactions by altering the electronic and steric environment of the aniline intermediate . This compound therefore serves as a strategic intermediate for constructing benzimidazoles, quinazolines, and other nitrogen-containing heterocycles with defined substitution patterns, where the unique substitution pattern is essential for achieving the desired biological activity or material property.

Quote Request

Request a Quote for 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.